![molecular formula C12H8Cl2O2S2 B1303980 Acide 3-[(3,4-dichlorobenzyl)sulfanyl]-2-thiophènecarboxylique CAS No. 251096-84-1](/img/structure/B1303980.png)

Acide 3-[(3,4-dichlorobenzyl)sulfanyl]-2-thiophènecarboxylique

Vue d'ensemble

Description

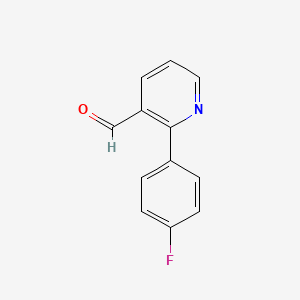

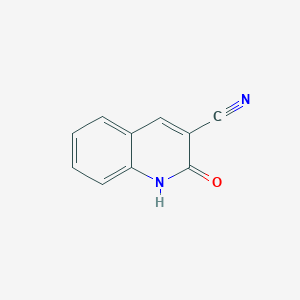

L’acide 3-[(3,4-dichlorophényl)méthylsulfanyl]thiophène-2-carboxylique, identifié par l’ID PubMed 21882820, est un composé organique synthétique connu pour sa capacité à inhiber la protéine tyrosine phosphatase réceptrice γ (RPTPγ). Le nom IUPAC du composé est acide 3-[(3,4-dichlorophényl)méthylsulfanyl]thiophène-2-carboxylique .

Applications De Recherche Scientifique

Compound 1 has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Studied for its inhibitory effects on receptor protein tyrosine phosphatase γ, which plays a role in cell signaling.

Medicine: Investigated for potential therapeutic applications in diseases where receptor protein tyrosine phosphatase γ is implicated.

Mécanisme D'action

L’acide 3-[(3,4-dichlorophényl)méthylsulfanyl]thiophène-2-carboxylique exerce ses effets en inhibant la protéine tyrosine phosphatase réceptrice γ. Cette inhibition perturbe la déphosphorylation de résidus tyrosine spécifiques sur les protéines cibles, affectant ainsi les voies de signalisation en aval. Les cibles moléculaires comprennent les protéines impliquées dans la croissance, la différenciation et l’apoptose cellulaires .

Analyse Biochimique

Biochemical Properties

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). It interacts with enzymes such as receptor protein tyrosine phosphatase gamma (RPTPγ), where it binds to a hydrophobic pocket adjacent to the active site . This binding prevents the closure of the WPD-loop over the active site, thereby disrupting the catalytic cycle of the enzyme . The compound’s interaction with RPTPγ highlights its potential as a modulator of phosphatase activity, which is crucial in various cellular signaling pathways.

Cellular Effects

The effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting RPTPγ, the compound can alter the phosphorylation state of key signaling molecules, thereby affecting downstream signaling pathways . This modulation can lead to changes in gene expression and metabolic activities within the cell, highlighting the compound’s potential impact on cellular homeostasis.

Molecular Mechanism

At the molecular level, 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of RPTPγ by occupying a hydrophobic pocket near the active site . This binding prevents the WPD-loop from closing over the active site, thereby inhibiting the enzyme’s catalytic activity . The disruption of the catalytic cycle of RPTPγ underscores the compound’s potential as a therapeutic agent targeting phosphatase-related pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for sustained modulation of phosphatase activity

Dosage Effects in Animal Models

The effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits RPTPγ without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications . Understanding the threshold effects and potential toxicity is crucial for developing safe and effective dosage regimens.

Metabolic Pathways

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of RPTPγ can affect metabolic flux and metabolite levels within the cell . By modulating the activity of phosphatases, the compound can influence key metabolic pathways, thereby altering cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation within different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its inhibitory activity on RPTPγ and its overall impact on cellular processes.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l’acide 3-[(3,4-dichlorophényl)méthylsulfanyl]thiophène-2-carboxylique implique la réaction du chlorure de 3,4-dichlorobenzyl avec l’acide thiophène-2-carboxylique en présence d’une base telle que l’hydroxyde de sodium. La réaction a généralement lieu dans un solvant organique tel que le diméthylformamide (DMF) sous reflux .

Méthodes de production industrielle

La production industrielle de l’acide 3-[(3,4-dichlorophényl)méthylsulfanyl]thiophène-2-carboxylique suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction afin de garantir un rendement et une pureté élevés. Ceci inclut le contrôle de la température, du temps de réaction et de la concentration des réactifs .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-[(3,4-dichlorophényl)méthylsulfanyl]thiophène-2-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le groupe acide carboxylique peut être réduit en alcool.

Substitution : Le groupe dichlorophényl peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont utilisés.

Réduction : L’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont des agents réducteurs courants.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés d’alcool.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L’acide 3-[(3,4-dichlorophényl)méthylsulfanyl]thiophène-2-carboxylique a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination et comme élément constitutif en synthèse organique.

Biologie : Étudié pour ses effets inhibiteurs sur la protéine tyrosine phosphatase réceptrice γ, qui joue un rôle dans la signalisation cellulaire.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans les maladies où la protéine tyrosine phosphatase réceptrice γ est impliquée.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d’autres composés chimiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Composé 2 : Un autre inhibiteur de la protéine tyrosine phosphatase réceptrice γ avec une structure chimique différente.

Composé 3 : Un composé structurellement similaire qui inhibe une classe différente de phosphatases.

Composé 4 : Partage le cycle thiophène mais possède des substituants différents sur le groupe phényle.

Unicité

L’acide 3-[(3,4-dichlorophényl)méthylsulfanyl]thiophène-2-carboxylique est unique en raison de son inhibition spécifique de la protéine tyrosine phosphatase réceptrice γ et de sa structure chimique distincte, qui comprend le groupe 3,4-dichlorophényl et la partie acide thiophène-2-carboxylique .

Propriétés

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(5-9(8)14)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDVTOVFHVWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173366 | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251096-84-1 | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251096-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

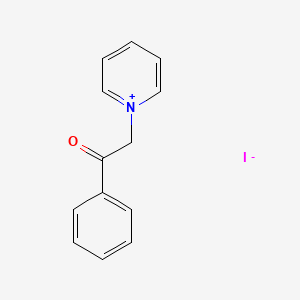

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)